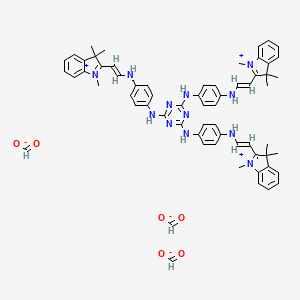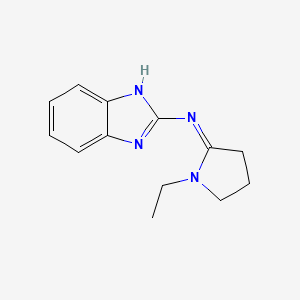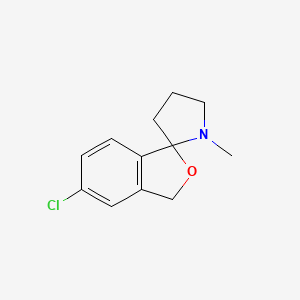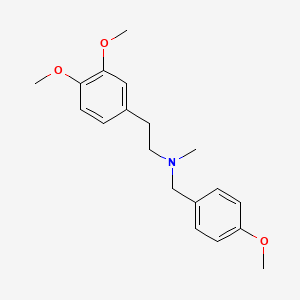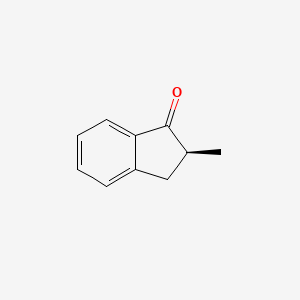
2-Methylindanone, (S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylindanone, (S)-, also known as (2S)-2,3-Dihydro-3-methyl-1H-inden-1-one, is a chiral compound with the molecular formula C10H10O and a molecular weight of 146.19 g/mol . This compound is characterized by its unique structure, which includes a methyl group attached to the indanone core. The stereochemistry of this compound is specified as (S)-, indicating its specific three-dimensional arrangement.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylindanone, (S)- can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under acidic conditions. For instance, the reaction of 2-methyl-1-tetralone with an acidic aqueous solution followed by extraction and recrystallization can yield 2-Methylindanone . Another approach involves the use of Friedel-Crafts acylation reactions, where an acyl chloride reacts with an aromatic compound in the presence of a Lewis acid catalyst.
Industrial Production Methods
Industrial production of 2-Methylindanone, (S)- typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the desired enantiomer in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-Methylindanone, (S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine) and catalysts such as aluminum chloride (AlCl3) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic ring, leading to a diverse range of derivatives.
Aplicaciones Científicas De Investigación
2-Methylindanone, (S)- has several scientific research applications across different fields:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a chiral building block in asymmetric synthesis.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in biochemical assays.
Medicine: Research explores its potential therapeutic applications, such as in the development of pharmaceuticals targeting specific molecular pathways.
Industry: It is utilized in the production of fine chemicals, fragrances, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Methylindanone, (S)- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, influencing biochemical processes. Detailed studies on its mechanism of action are ongoing, aiming to elucidate the precise molecular interactions and pathways involved .
Comparación Con Compuestos Similares
Similar Compounds
2-Methylindanone, ®-: The enantiomer of 2-Methylindanone, (S)- with a different stereochemistry.
2-Methyl-1-indanone: A compound with a similar structure but lacking the specific stereochemistry.
2,3-Dihydro-1H-inden-1-one: A related compound with a different substitution pattern on the indanone core
Uniqueness
2-Methylindanone, (S)- is unique due to its specific (S)-stereochemistry, which imparts distinct chemical and biological properties. This stereochemistry can influence the compound’s reactivity, binding affinity, and overall behavior in various applications, making it a valuable compound for research and industrial purposes.
Propiedades
Número CAS |
36144-29-3 |
|---|---|
Fórmula molecular |
C10H10O |
Peso molecular |
146.19 g/mol |
Nombre IUPAC |
(2S)-2-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H10O/c1-7-6-8-4-2-3-5-9(8)10(7)11/h2-5,7H,6H2,1H3/t7-/m0/s1 |
Clave InChI |
BEKNOGMQVKBMQN-ZETCQYMHSA-N |
SMILES isomérico |
C[C@H]1CC2=CC=CC=C2C1=O |
SMILES canónico |
CC1CC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



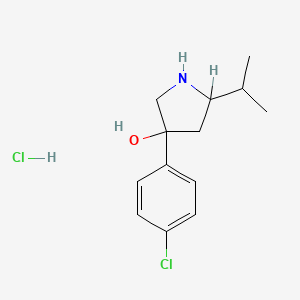
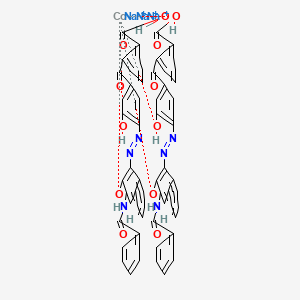
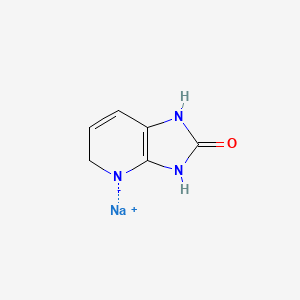
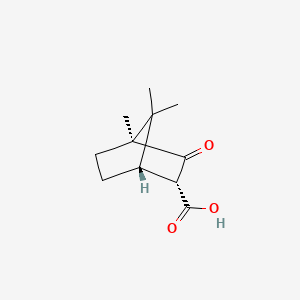
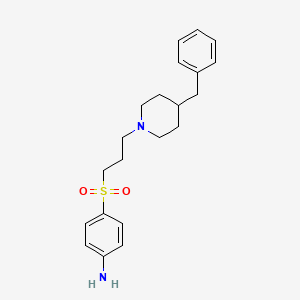

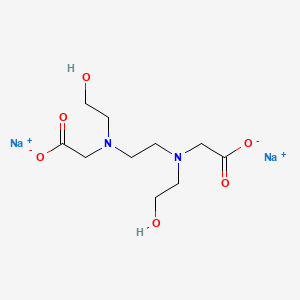
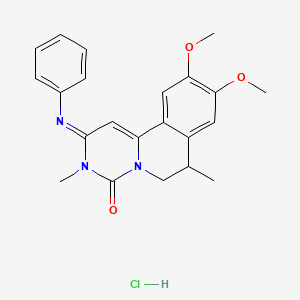
![6-(4-chlorophenyl)-2-thia-4,5,7,8,18-pentazatetracyclo[8.8.0.03,7.012,17]octadeca-1(18),3,5,8,10,12,14,16-octaene](/img/structure/B12724555.png)
